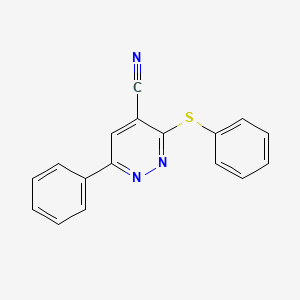

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

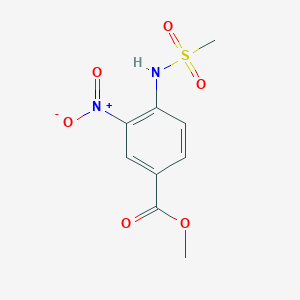

“6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile” is a complex organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylsulfanyl group attached to it. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic ring containing two nitrogen atoms. Attached to this ring is a phenylsulfanyl group, which consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a sulfur atom .Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

A study by Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the reactivity of similar pyridazinecarbonitrile compounds in producing a range of heterocyclic compounds. These derivatives have potential applications in various fields of chemical research, including the development of pharmaceuticals and materials science (Al-Issa, 2012).

Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives starting from a pyrimidine-5-carbonitrile precursor and investigated their antibacterial activity. This study suggests the potential for developing new antibacterial agents based on pyridazinecarbonitrile derivatives (Rostamizadeh et al., 2013).

Water Oxidation Catalysts

Research by Zong and Thummel (2005) involved the synthesis of dinuclear complexes using a pyridazine derivative as a bridging ligand for water oxidation applications. The study demonstrates the compound's utility in catalyzing oxygen evolution, highlighting its potential in energy conversion and storage technologies (Zong & Thummel, 2005).

Corrosion Inhibition

A study conducted by Mashuga et al. (2017) focused on the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic media. The results indicated that these compounds are effective corrosion inhibitors, with implications for protecting metal surfaces in industrial applications (Mashuga et al., 2017).

Synthesis of Heterocyclic Compounds

The work of Abdel-fattah et al. (2008) on the synthesis and reactions of pyridine-3-carbonitrile derivatives further illustrates the versatility of pyridazinecarbonitrile compounds in producing a wide array of heterocyclic structures. These compounds have significant potential in the development of new chemical entities for various applications (Abdel-fattah et al., 2008).

Future Directions

properties

IUPAC Name |

6-phenyl-3-phenylsulfanylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3S/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMLHWFTLQTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2875242.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B2875243.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875246.png)

![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)

![4-{[(4-Carboxybutyl)amino]methyl}benzoic acid](/img/structure/B2875251.png)

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)